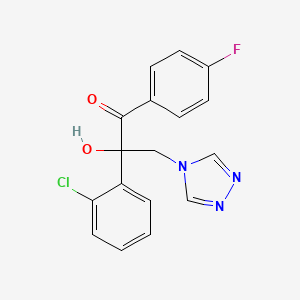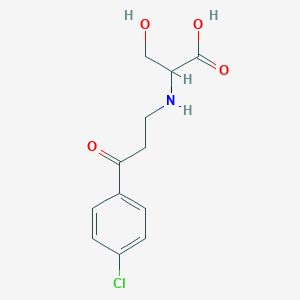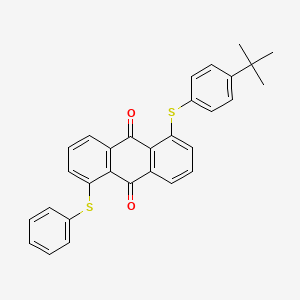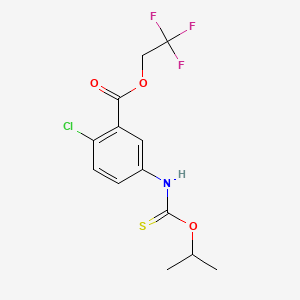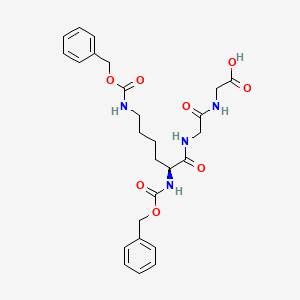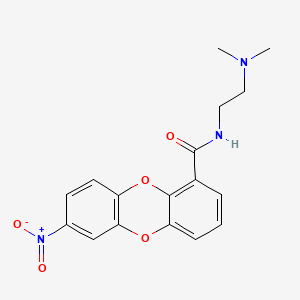
9-(5-O-Phosphono-beta-D-arabinofuranosyl)-9H-purine-2,6-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-(5-O-Phosphono-beta-D-arabinofuranosyl)-9H-purine-2,6-diamine is a synthetic nucleoside analogue. This compound is structurally related to naturally occurring nucleosides and has been studied for its potential therapeutic applications, particularly in the field of antiviral and anticancer research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9-(5-O-Phosphono-beta-D-arabinofuranosyl)-9H-purine-2,6-diamine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the arabinofuranosyl moiety and the purine base.
Glycosylation: The arabinofuranosyl moiety is glycosylated with the purine base under acidic conditions to form the nucleoside.
Phosphorylation: The nucleoside is then phosphorylated at the 5’ position using a phosphorylating agent such as phosphorus oxychloride or phosphoric acid.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch Processing: Large reactors are used to carry out the glycosylation and phosphorylation reactions.
Purification: The product is purified using techniques such as crystallization, chromatography, and recrystallization to achieve the desired purity.
Analyse Chemischer Reaktionen
Types of Reactions
9-(5-O-Phosphono-beta-D-arabinofuranosyl)-9H-purine-2,6-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the purine base or the sugar moiety.
Substitution: Substitution reactions can occur at the purine base or the sugar moiety, leading to the formation of different analogues.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various analogues of the original compound, which may have different biological activities and properties.
Wissenschaftliche Forschungsanwendungen
9-(5-O-Phosphono-beta-D-arabinofuranosyl)-9H-purine-2,6-diamine has several scientific research applications:
Chemistry: It is used as a model compound to study nucleoside analogues and their chemical properties.
Biology: The compound is studied for its effects on cellular processes and its potential as a therapeutic agent.
Medicine: It has been investigated for its antiviral and anticancer properties, particularly in the treatment of hematological malignancies.
Industry: The compound is used in the development of new pharmaceuticals and as a reference standard in analytical chemistry.
Wirkmechanismus
The mechanism of action of 9-(5-O-Phosphono-beta-D-arabinofuranosyl)-9H-purine-2,6-diamine involves its incorporation into cellular DNA or RNA, leading to the inhibition of DNA or RNA synthesis. This results in the disruption of cellular processes and ultimately cell death. The compound targets enzymes involved in nucleic acid synthesis, such as DNA polymerase and ribonucleotide reductase.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Ethoxy-9-(5-O-phosphono-beta-D-arabinofuranosyl)-9H-purin-6-amine: This compound is a similar nucleoside analogue with an ethoxy group at the 2-position.
9-(5-O-Phosphono-beta-D-arabinofuranosyl)adenine: Another nucleoside analogue with similar structural features.
Uniqueness
9-(5-O-Phosphono-beta-D-arabinofuranosyl)-9H-purine-2,6-diamine is unique due to its specific structure, which allows it to interact with nucleic acid synthesis enzymes in a distinct manner. This unique interaction contributes to its potential therapeutic applications and differentiates it from other nucleoside analogues.
Eigenschaften
CAS-Nummer |
62314-91-4 |
|---|---|
Molekularformel |
C10H15N6O7P |
Molekulargewicht |
362.24 g/mol |
IUPAC-Name |
[(2R,3S,4S,5R)-5-(2,6-diaminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C10H15N6O7P/c11-7-4-8(15-10(12)14-7)16(2-13-4)9-6(18)5(17)3(23-9)1-22-24(19,20)21/h2-3,5-6,9,17-18H,1H2,(H2,19,20,21)(H4,11,12,14,15)/t3-,5-,6+,9-/m1/s1 |
InChI-Schlüssel |
KQJMOJABMFAPCE-FJFJXFQQSA-N |
Isomerische SMILES |
C1=NC2=C(N=C(N=C2N1[C@H]3[C@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O)N)N |
Kanonische SMILES |
C1=NC2=C(N=C(N=C2N1C3C(C(C(O3)COP(=O)(O)O)O)O)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


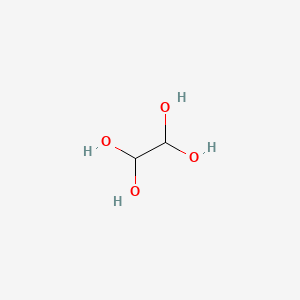
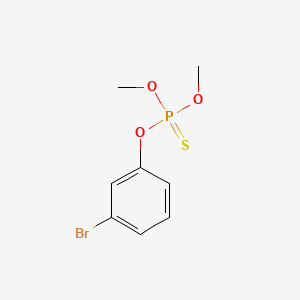
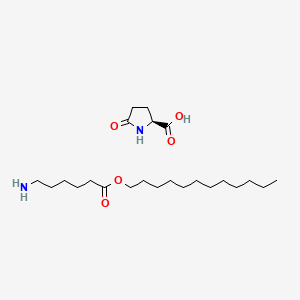
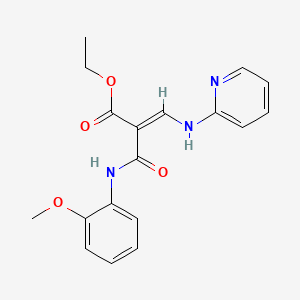
![3,7,7-Trimethylbicyclo[4.1.0]hept-3-ene-2-carbaldehyde](/img/structure/B15180407.png)
